molecular formula C12H13BrO6 B1436064 Dimethyl 2,2'-((2-bromo-1,4-phenylene)bis(oxy))diacetate CAS No. 84794-82-1

Dimethyl 2,2'-((2-bromo-1,4-phenylene)bis(oxy))diacetate

Cat. No.: B1436064
CAS No.: 84794-82-1
M. Wt: 333.13 g/mol
InChI Key: LTRUKSJOTKNBMO-UHFFFAOYSA-N
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Description

Dimethyl 2,2’-((2-bromo-1,4-phenylene)bis(oxy))diacetate is an organic compound with the molecular formula C12H13BrO6. It is a derivative of acetic acid and features a brominated phenylene ring. This compound is primarily used in scientific research and chemical synthesis due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,2’-((2-bromo-1,4-phenylene)bis(oxy))diacetate typically involves the reaction of 2-bromo-1,4-dihydroxybenzene with dimethyl oxalate under controlled conditions. The reaction proceeds through an esterification process, where the hydroxyl groups of the brominated phenylene ring react with the ester groups of dimethyl oxalate to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This involves precise control of temperature, pressure, and the use of catalysts to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-((2-bromo-1,4-phenylene)bis(oxy))diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2,2’-((2-bromo-1,4-phenylene)bis(oxy))diacetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Dimethyl 2,2’-((2-bromo-1,4-phenylene)bis(oxy))diacetate involves its interaction with molecular targets through its brominated phenylene ring and ester groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The molecular pathways involved include nucleophilic substitution, oxidation, and reduction reactions .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate: Similar structure but with an additional bromine atom.

    Dimethyl 2,2’-((2-chloro-1,4-phenylene)bis(oxy))diacetate: Similar structure but with a chlorine atom instead of bromine.

    Dimethyl 2,2’-((2-methyl-1,4-phenylene)bis(oxy))diacetate: Similar structure but with a methyl group instead of bromine.

Uniqueness

Dimethyl 2,2’-((2-bromo-1,4-phenylene)bis(oxy))diacetate is unique due to its specific brominated phenylene ring, which imparts distinct chemical reactivity and properties. This makes it particularly useful in applications requiring specific substitution patterns and reactivity .

Biological Activity

Dimethyl 2,2'-((2-bromo-1,4-phenylene)bis(oxy))diacetate (CAS Number: 84794-82-1) is a synthetic compound with notable biological activities, particularly in the realms of antioxidant and anticancer properties. This article explores its biological activity based on various studies and findings.

  • Molecular Formula : C12H13BrO6
  • Molecular Weight : 333.13 g/mol
  • Structure : The compound features a bromo-substituted phenylene group linked by ether bonds to two acetate moieties.

Antioxidant Activity

Research has demonstrated that compounds similar to this compound exhibit significant antioxidant properties. For instance, a related compound was shown to ameliorate hydrogen peroxide-induced oxidative damage in HaCaT keratinocytes, indicating a protective effect against oxidative stress .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. In vitro studies have revealed that certain bromophenol derivatives, including those structurally related to this compound, inhibited the viability of leukemia K562 cells and induced apoptosis without affecting cell cycle distribution. This suggests a mechanism of action that may involve apoptosis induction as a pathway for cancer cell death .

Case Studies

  • Cell Viability and Apoptosis Assays :
    • A study assessed the cytotoxicity of various bromophenol derivatives against leukemia cells using MTT assays. The results indicated that compounds structurally similar to this compound significantly reduced cell viability and induced apoptosis in K562 cells .
    • The mechanism was further explored through flow cytometry analysis, which confirmed increased apoptosis rates in treated cells.
  • Oxidative Stress Mitigation :
    • Another investigation focused on the role of these compounds in reducing reactive oxygen species (ROS) levels in keratinocyte models. The tested derivatives showed a marked decrease in ROS generation upon treatment with H₂O₂, highlighting their potential as therapeutic agents against oxidative damage .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of several compounds related to this compound:

Compound NameAntioxidant ActivityAnticancer ActivityMechanism of Action
Compound AHighModerateApoptosis induction
Compound BModerateHighROS scavenging
This compoundSignificantSignificantApoptosis induction and ROS reduction

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Dimethyl 2,2'-((2-bromo-1,4-phenylene)bis(oxy))diacetate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A combination of nucleophilic aromatic substitution and esterification is commonly employed. To optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading), use statistical Design of Experiments (DoE) . This approach minimizes trial runs by identifying critical variables through factorial designs or response surface methodologies . Computational tools like reaction path searches (e.g., quantum chemical calculations) can further refine conditions by predicting energy barriers and intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should purity be validated?

  • Methodological Answer :

  • Structural confirmation : Use 1^1H/13^{13}C NMR to verify the bromophenylene backbone and ester groups. IR spectroscopy confirms C=O (ester) and C-O-C (ether) stretches.
  • Purity validation : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) ensures minimal by-products. Cross-reference retention times with known standards and quantify impurities via calibration curves .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Preventive measures : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid inhalation and skin contact.
  • Emergency response : For spills, neutralize with inert absorbents (e.g., vermiculite). In case of exposure, follow SDS guidelines: rinse eyes/skin with water for 15+ minutes and seek medical attention. Maintain a Safety Data Sheet (SDS) accessible in the lab .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported reaction yields or mechanistic pathways for this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and identify transition states. Compare computational activation energies with experimental kinetic data to validate mechanisms. For yield discrepancies, use sensitivity analysis within DoE frameworks to isolate variables (e.g., solvent purity, trace moisture) causing variability .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients for high-resolution separation.
  • Membrane technologies : Nanofiltration or ultrafiltration membranes (MWCO ~300-500 Da) can separate low-molecular-weight by-products. Validate efficiency via mass balance and recovery rate calculations .

Q. How can researchers design experiments to investigate the environmental degradation or atmospheric stability of this compound?

  • Methodological Answer :

  • Accelerated degradation studies : Expose the compound to UV light (simulating sunlight) in environmental chambers and monitor degradation products via LC-MS.
  • Atmospheric modeling : Use computational tools to predict reaction kinetics with hydroxyl radicals or ozone, referencing methodologies from atmospheric pollutant fate studies .

Q. What strategies are recommended for studying the compound’s role as a precursor in polymer or supramolecular synthesis?

  • Methodological Answer :

  • Polymerization monitoring : Employ real-time FT-IR or Raman spectroscopy to track ester/ether bond formation during polymerization.
  • Supramolecular assembly : Use dynamic light scattering (DLS) and X-ray crystallography to analyze self-assembly behavior in varying solvent systems. Compare with analogs like p-phenylene diacetate derivatives to identify structural influences .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Controlled replication : Standardize reaction conditions (e.g., catalyst batch, solvent drying) across labs.
  • Cross-validation : Use multivariate analysis (e.g., PCA) to identify outliers in datasets. Reconcile discrepancies by correlating reactivity with electronic parameters (Hammett constants) derived from computational models .

Properties

IUPAC Name

methyl 2-[3-bromo-4-(2-methoxy-2-oxoethoxy)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO6/c1-16-11(14)6-18-8-3-4-10(9(13)5-8)19-7-12(15)17-2/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRUKSJOTKNBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=C(C=C1)OCC(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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